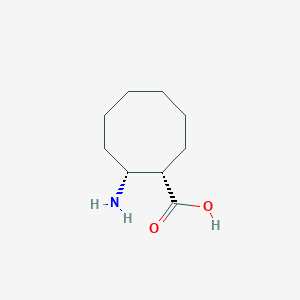

(1S,2R)-2-Amino-cyclooctanecarboxylic acid

Übersicht

Beschreibung

“(1S,2R)-2-Amino-cyclooctanecarboxylic acid” is a compound that is not widely described in the literature. The closest related compound found is “(1S,2R)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride”, which is available for purchase for scientific research .

Synthesis Analysis

A highly efficient asymmetric synthesis of “(1S,2R)-2-aminocyclooctanecarboxylic acid” has been completed. This asymmetric synthesis uses cycloocta-1,5-diene as the starting material and is achieved in 77% yield via a four-step sequence from tert-butyl cycloocta-1,7-dienecarboxylate .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

(1S,2R)-2-Amino-cyclooctanecarboxylic acid has been a subject of interest in asymmetric synthesis. Garrido et al. (2008) achieved a highly efficient asymmetric synthesis of this compound, starting from cycloocta-1,5-diene, yielding a 77% efficiency via a four-step sequence. This process is significant for producing enantiomerically pure compounds, which are crucial in various fields of chemistry and pharmaceuticals (Garrido et al., 2008).

Inhibitory Activity

The structural and conformational analogues of L-methionine, including variants of aminocyclooctanecarboxylic acid, have been studied as inhibitors of enzymatic synthesis of S-adenosyl-L-methionine. Coulter et al. (1974) noted that the inhibition is strictly dependent on the ring size and is influenced by substituents, highlighting the importance of molecular structure in biological activity (Coulter et al., 1974).

Building Block for Helical β-Peptides

Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a compound similar to (1S,2R)-2-aminocyclooctanecarboxylic acid, is a crucial building block for helical β-peptides. Berkessel et al. (2002) demonstrated a simple one-pot procedure to obtain this amino acid from trans-cyclohexane-1,2-dicarboxylic acid, underscoring its utility in peptide synthesis (Berkessel et al., 2002).

Synthesis of Stereoisomers

Research has also focused on the synthesis of various stereoisomers of related aminocyclooctanecarboxylic acids. Koch et al. (2003) presented a synthesis of all four stereoisomers of 1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid, demonstrating the versatility of these compounds in producing diverse molecular structures (Koch et al., 2003).

Molecular Structure Analysis

The molecular structure and symmetry of 1-aminocyclooctanecarboxylic acid have been studied extensively. Srikrishnan et al. (1971) analyzed the crystal structure of its hydrobromide form, revealing detailed intramolecular and intermolecular features that contribute to our understanding of its physical and chemical properties (Srikrishnan et al., 1971).

Wirkmechanismus

Target of Action

The primary targets of (1S,2R)-2-Amino-cyclooctanecarboxylic acid are currently unknown. This compound is a non-proteinogenic amino acid, and its targets could be various depending on its specific applications .

Mode of Action

As an amino acid, it may interact with its targets through various biochemical interactions, such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

As an amino acid, it could potentially be involved in protein synthesis and metabolism, and could affect various biochemical pathways depending on its specific targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1S,2R)-2-Amino-cyclooctanecarboxylic acid are not well-studied. As an amino acid, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including its specific targets and the presence of specific enzymes .

Result of Action

As an amino acid, it could potentially affect protein structure and function, and could have various effects at the molecular and cellular level depending on its specific targets .

Action Environment

The action, efficacy, and stability of (1S,2R)-2-Amino-cyclooctanecarboxylic acid could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could affect its absorption, distribution, metabolism, and excretion, as well as its interaction with its targets .

Eigenschaften

IUPAC Name |

(1S,2R)-2-aminocyclooctane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h7-8H,1-6,10H2,(H,11,12)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDBJXMOBPVFAS-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(C(CC1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC[C@H]([C@H](CC1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588722 | |

| Record name | (1S,2R)-2-Aminocyclooctane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-2-Aminocyclooctane-1-carboxylic acid | |

CAS RN |

791059-05-7 | |

| Record name | (1S,2R)-2-Aminocyclooctane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

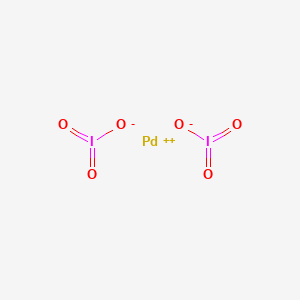

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Nitrophenyl)methyl 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1628769.png)

![1-[2-(Methylamino)benzoyl]proline](/img/structure/B1628775.png)

![Ethyl (2'-chloro[1,1'-biphenyl]-4-yl)acetate](/img/structure/B1628776.png)

![6-Ethynyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1628778.png)